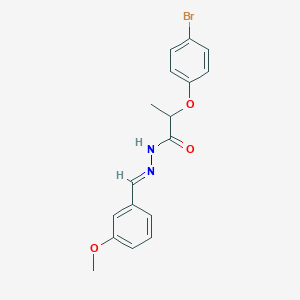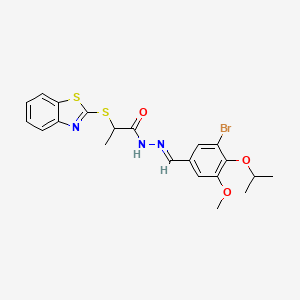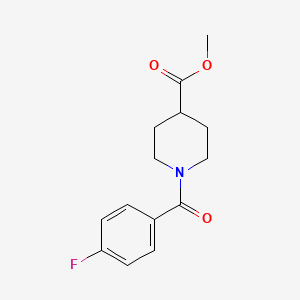
2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide
説明
2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide, also known as BPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPH belongs to the class of hydrazides, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Moreover, this compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress-related diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. This compound has also been shown to inhibit the growth and biofilm formation of various bacterial and fungal strains. Moreover, this compound has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models.
実験室実験の利点と制限
2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. Moreover, this compound has been shown to be stable under various storage conditions. However, this compound has some limitations for lab experiments. It has poor solubility in water, which limits its application in aqueous-based assays. Moreover, this compound has not been extensively tested in vivo, which limits its potential therapeutic applications.
将来の方向性
Several future directions can be explored for 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide. Firstly, the mechanism of action of this compound needs to be further elucidated to understand its potential therapeutic applications. Secondly, the in vivo efficacy and safety of this compound need to be tested in animal models to determine its potential as a therapeutic agent. Thirdly, the formulation of this compound needs to be optimized to improve its solubility and bioavailability. Fourthly, the structure-activity relationship of this compound needs to be explored to design more potent derivatives. Lastly, the potential of this compound as a lead compound for drug development needs to be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits antitumor, antimicrobial, anti-inflammatory, and antioxidant activities and has been extensively studied for its potential therapeutic applications. The synthesis of this compound is easy and yields high purity. However, this compound has some limitations for lab experiments, and its potential therapeutic applications need to be further explored. Several future directions can be explored for this compound, including elucidating its mechanism of action, testing its in vivo efficacy and safety, optimizing its formulation, exploring its structure-activity relationship, and exploring its potential as a lead compound for drug development.
合成法
The synthesis of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide involves the reaction of 4-bromophenol with 3-methoxybenzaldehyde in the presence of sodium hydroxide to form the corresponding Schiff base. The Schiff base is then reacted with propanohydrazide in ethanol to yield this compound. The synthesis of this compound has been optimized to obtain high yields and purity.
科学的研究の応用
2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antimicrobial, anti-inflammatory, and antioxidant activities. This compound has been tested against various cancer cell lines, including breast, liver, and colon cancer, and has shown promising results. This compound has also been tested against various bacterial and fungal strains and has shown potent antimicrobial activity. Moreover, this compound has been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-12(23-15-8-6-14(18)7-9-15)17(21)20-19-11-13-4-3-5-16(10-13)22-2/h3-12H,1-2H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJWZNRNHYBTBA-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303087-39-0 | |
| Record name | 2-(4-BROMOPHENOXY)-N'-(3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)
![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propanoic acid](/img/structure/B5848552.png)

![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)


![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
![[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)
